Methyl 6-aminoisoquinoline-1-carboxylate

Description

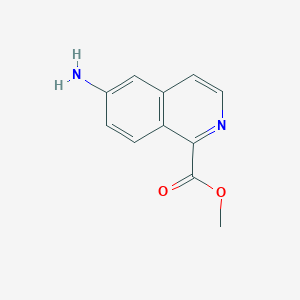

Methyl 6-aminoisoquinoline-1-carboxylate is a heterocyclic organic compound belonging to the isoquinoline family. Its structure comprises an isoquinoline backbone substituted with an amino group at the 6-position and a methyl ester at the 1-position.

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

methyl 6-aminoisoquinoline-1-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10/h2-6H,12H2,1H3 |

InChI Key |

KLEFHOHGNJSSBX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves the synthesis of 6-aminoisoquinoline-1-carboxylate through the reduction of nitro-isoquinoline precursors, which are typically obtained via halogenation and nitration reactions on isoquinoline derivatives.

Key Steps:

Synthesis of 6-nitroisoquinoline-1-carboxylate:

Starting from isoquinoline, nitration is performed using nitric acid or nitrating mixtures under controlled conditions to introduce the nitro group at the 6-position.Reduction of Nitro Group:

Catalytic hydrogenation using palladium on carbon or platinum catalysts under hydrogen atmosphere converts the nitro group to the amino group, yielding methyl 6-aminoisoquinoline-1-carboxylate.

Reaction Conditions & Data:

Notes:

- The nitration step requires careful temperature control to avoid over-nitration.

- Hydrogenation conditions must be optimized to prevent over-reduction or side reactions.

Synthesis via Cyclization of Appropriate Precursors

Method Overview:

This method involves constructing the isoquinoline ring system through cyclization of suitable precursors such as 2-aminobenzyl derivatives or related intermediates.

Key Steps:

Preparation of 2-Aminobenzyl Derivatives:

These are synthesized via substitution reactions on benzene derivatives with amino groups, followed by acylation at the nitrogen to introduce the carboxylate group.Cyclization to Isoquinoline:

Cyclization is achieved via intramolecular condensation under acidic or basic conditions, often employing reagents like polyphosphoric acid or phosphoryl chloride.Introduction of the Amino Group at 6-Position:

The amino group can be introduced via nitration followed by reduction or via direct amination strategies.

Reaction Conditions & Data:

Notes:

- Cyclization reactions often require high temperatures and long reaction times.

- Purity is typically enhanced through recrystallization and chromatography.

Direct C–H Activation and Functionalization

Method Overview:

Recent advances utilize transition metal catalysis, such as Rh(III) catalysis, to functionalize aromatic precursors directly, enabling the synthesis of aminoisoquinoline derivatives with high selectivity.

Key Steps:

C–H/N–H Bond Functionalization:

Employing Rh(III) catalysts with cyclic 2-diazo-1,3-diketones or amidines to directly install amino groups onto aromatic rings.Cascade Cyclization:

The process involves simultaneous C–H activation and intramolecular cyclization, forming the isoquinoline core efficiently.

Reaction Conditions & Data:

| Catalyst | Substrate | Yield (%) | Reaction Time | Purification Method | References |

|---|---|---|---|---|---|

| [Cp*RhCl₂]₂ | N-aryl amidines + cyclic 2-diazo-1,3-diketones | 70-95 | 4-24 hours | Recrystallization, chromatography |

Notes:

- This method offers high regioselectivity and functional group tolerance.

- It is suitable for synthesizing diverse aminoisoquinoline derivatives, including this compound.

Purification and Characterization

The synthesized compounds are typically purified via:

- Recrystallization: Using solvents like ethanol, methanol, or dichloromethane.

- Chromatography: Silica gel chromatography for further purification.

- Spectroscopic Confirmation: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) confirm purity (>99%) and structure.

Summary Table of Preparation Methods

Final Remarks

The synthesis of this compound is primarily achieved through reduction of nitro-precursors or via modern transition-metal catalyzed C–H activation techniques. The choice of method depends on the availability of starting materials, desired yield, and purity requirements. Advances in catalytic methodologies continue to enhance the efficiency and selectivity of these syntheses, facilitating their application in pharmaceutical and chemical research.

Chemical Reactions Analysis

Methyl 6-aminoisoquinoline-1-carboxylate undergoes various chemical reactions:

Oxidation: It can be oxidized to form related compounds.

Reduction: Reduction of the carboxylate group can yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino group.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like potassium permanganate (KMnO₄), while reduction could use reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products: The major products depend on the specific reaction conditions and functional groups involved.

Scientific Research Applications

Methyl 6-aminoisoquinoline-1-carboxylate has diverse applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.

Medicine: Investigations focus on potential therapeutic properties, including anticancer or antimicrobial effects.

Industry: It may find use in the development of new materials or pharmaceuticals.

Mechanism of Action

The exact mechanism by which Methyl 6-aminoisoquinoline-1-carboxylate exerts its effects depends on its specific application. It likely interacts with cellular pathways, affecting gene expression, protein function, or signaling cascades.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Isoquinoline Derivatives

Notes:

- Positional Isomerism: Methyl 1-aminoisoquinoline-6-carboxylate (6-COOCH₃, 1-NH₂) vs. This compound (1-COOCH₃, 6-NH₂) highlights how substituent placement affects electronic distribution and biological activity .

- Halogenation: Ethyl 6-bromoisoquinoline-1-carboxylate’s bromine substituent increases molecular weight and lipophilicity (XLogP3 = 3.3) compared to amino-substituted analogs .

Gaps in Current Knowledge

- Ecological Impact: Data on persistence, bioaccumulation, and mobility in soil are unavailable for most compounds, including this compound .

- Toxicity: Chronic toxicity and detailed mechanistic studies are lacking for amino- and bromo-substituted derivatives .

Q & A

Q. What are the established synthetic routes for Methyl 6-aminoisoquinoline-1-carboxylate, and how can reaction conditions be optimized for reproducibility?

The synthesis of methyl-substituted isoquinoline derivatives often employs cyclization strategies. A common method involves the Pomeranz-Fritsch reaction , where benzaldehyde derivatives react with aminoacetaldehyde diethyl acetal under acidic conditions to form the isoquinoline core . For this compound, post-synthetic modifications such as carboxylation and amination are critical. Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) is essential to improve yield and purity. For example, aluminum chloride (AlCl₃) has been used as a Lewis catalyst in cyclization steps, as demonstrated in analogous syntheses of tetrahydroquinoline derivatives .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can resolve substituent positions on the isoquinoline ring. For instance, coupling patterns in the aromatic region distinguish between regioisomers .

- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) is widely used to resolve ambiguities in stereochemistry and confirm hydrogen-bonding interactions, as seen in similar isoquinoline derivatives .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, aiding in purity assessment .

Q. How does the methyl-carboxylate substitution pattern influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The electron-withdrawing carboxylate group at position 1 deactivates the isoquinoline ring toward electrophilic substitution, directing reactivity to the amino group at position 5. For example, the amino group can undergo acylation or alkylation under mild conditions, while the carboxylate ester is susceptible to hydrolysis under basic conditions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the regioselectivity of reactions involving this compound?

Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals (FMOs) to predict reactive sites. For instance, the amino group’s lone pair in position 6 likely contributes to nucleophilic reactivity, while the carboxylate ester stabilizes intermediates through resonance . Software like Gaussian or ORCA can simulate transition states for reactions such as SNAr (nucleophilic aromatic substitution) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or crystal-packing effects. For example, in a related study, NMR suggested a cis-isomer, while X-ray confirmed a trans-configuration due to hydrogen-bonding in the crystal lattice . Redundant refinement protocols in SHELXL and dynamic NMR experiments (e.g., variable-temperature studies) can reconcile such discrepancies .

Q. How can reaction conditions be tailored to minimize byproducts during large-scale synthesis?

- Continuous Flow Reactors: Enhance mixing and heat transfer, reducing side reactions like over-oxidation .

- Catalyst Screening: Heterogeneous catalysts (e.g., Pd/C for hydrogenation) improve selectivity.

- In-situ Monitoring: Techniques like FTIR or Raman spectroscopy track intermediate formation, enabling real-time adjustments .

Q. What are the challenges in assessing the compound’s biological activity, and how can assay design mitigate false positives?

- Solubility: The carboxylate ester may require derivatization (e.g., hydrolysis to the free acid) for aqueous assays.

- Off-Target Effects: Counter-screening against related enzymes (e.g., kinase panels) validates specificity.

- Metabolic Stability: Microsomal assays (e.g., liver S9 fractions) predict in vivo degradation pathways .

Methodological Considerations

Q. How should researchers design dose-response studies to evaluate the compound’s therapeutic potential?

- Dose Range: Start with IC₅₀ values from preliminary assays (e.g., cell viability studies) and use logarithmic dilution series.

- Controls: Include positive (e.g., cisplatin for cytotoxicity) and vehicle controls to normalize data.

- Statistical Power: Sample sizes should adhere to Cohen’s d criteria (e.g., n ≥ 6 for p < 0.05) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and fume hoods are mandatory due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) .

- Waste Disposal: Neutralize acidic or basic byproducts before disposal to prevent environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.